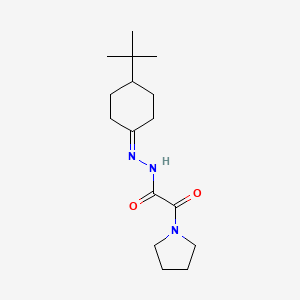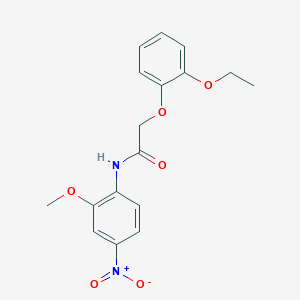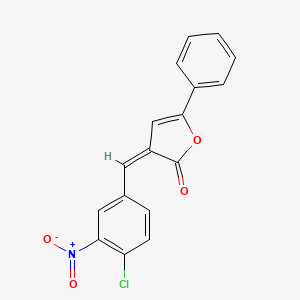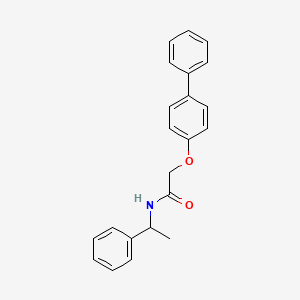
N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide, also known as Boc-ON, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is not fully understood, but it has been suggested that it acts by inhibiting the activity of histone deacetylases (HDACs). HDACs play a critical role in the regulation of gene expression, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been reported to inhibit the activity of HDACs in vitro and in vivo, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.
Biochemical and Physiological Effects:
N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has also been reported to exhibit anti-inflammatory and anti-oxidant activities, which may contribute to its therapeutic effects. However, the biochemical and physiological effects of N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide in vivo have not been fully elucidated, and further studies are needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has several advantages for lab experiments, including its ease of synthesis and its potent cytotoxic activity against cancer cells. However, N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells. These limitations may hinder its development as a therapeutic agent and require further optimization of its chemical structure.
Orientations Futures
Several future directions for the research on N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide can be identified. Firstly, further studies are needed to elucidate the mechanism of action of N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide and its biochemical and physiological effects in vivo. Secondly, the optimization of its chemical structure may lead to the development of more potent and selective HDAC inhibitors. Finally, the development of novel drug delivery systems may overcome the limitations of N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide's poor solubility and potential toxicity to normal cells, leading to its clinical application as a therapeutic agent.
Conclusion:
In conclusion, N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully elucidate the potential of N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide as a therapeutic agent for cancer and other diseases.
Méthodes De Synthèse
N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide can be synthesized using various methods, including the reaction of tert-butylcyclohexanone with hydrazine hydrate, followed by the reaction with pyrrolidine and acetic anhydride. Another method involves the reaction of tert-butylcyclohexanone with hydrazine hydrate, followed by the reaction with pyrrolidine and acetic acid. Both methods have been reported to yield N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide in good yields.
Applications De Recherche Scientifique
N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have demonstrated that N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Propriétés
IUPAC Name |
N-[(4-tert-butylcyclohexylidene)amino]-2-oxo-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-16(2,3)12-6-8-13(9-7-12)17-18-14(20)15(21)19-10-4-5-11-19/h12H,4-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVBLNAGYPLYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=NNC(=O)C(=O)N2CCCC2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methoxyphenyl)-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B5107450.png)

![N-cyclopropyl-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5107473.png)
![1-[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5107479.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5107492.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5107495.png)
![4-{4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-1,3-benzoxazol-2-yl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5107506.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107518.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B5107547.png)

![{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinyl}methanol](/img/structure/B5107553.png)


![2-(4-methoxyphenyl)-4-[(4-methyl-1-piperazinyl)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5107576.png)